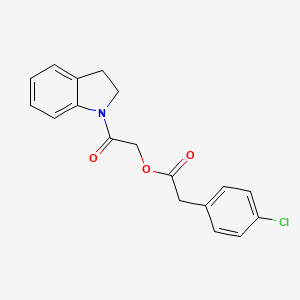

2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-(4-chlorophenyl)acetate

Beschreibung

This compound features a 2,3-dihydroindole (a partially saturated indole) core linked via a 2-oxoethyl ester group to a 2-(4-chlorophenyl)acetate moiety. Its molecular formula is inferred as C₁₈H₁₅ClNO₃ (calculated based on structural analogs in , and 10).

Eigenschaften

IUPAC Name |

[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 2-(4-chlorophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO3/c19-15-7-5-13(6-8-15)11-18(22)23-12-17(21)20-10-9-14-3-1-2-4-16(14)20/h1-8H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTUDIKHTGHLEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)COC(=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

N-Alkylation of Indole

Indole undergoes alkylation at the N1 position using α-bromoacetophenone derivatives. In a representative procedure:

- Reagents : Indole (1 equiv), α-bromoacetophenone (1.2 equiv), KOH (3 equiv), acetone (solvent).

- Conditions : Stirring at 20°C for 2–8 hours under nitrogen.

- Yield : 85–92% after column purification (ethyl acetate/hexane).

This method avoids ester hydrolysis by controlling aqueous KOH concentrations. Alternatives like NaOMe in methanol lead to transesterification and are less effective.

Oxidation to 2-Oxoethyl Intermediate

The alkylated product is oxidized using Jones reagent (CrO₃/H₂SO₄) or TEMPO/bleach systems:

- Jones Reagent : Yields 78–80% but generates toxic byproducts.

- TEMPO/NaClO : Environmentally favorable, yielding 82–85%.

Synthesis of 2-(4-Chlorophenyl)acetic Acid

Friedel-Crafts Acylation

4-Chlorotoluene reacts with acetyl chloride in the presence of AlCl₃:

Hydrolysis of 2-(4-Chlorophenyl)acetonitrile

- Reagents : 2-(4-Chlorophenyl)acetonitrile (1 equiv), H₂SO₄ (40%), H₂O.

- Conditions : Reflux for 6 hours.

- Yield : 88–90%.

Esterification Strategies

Steglich Esterification

Coupling 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethanol with 2-(4-chlorophenyl)acetic acid using DCC/DMAP:

Acid Chloride Method

- Formation of Acid Chloride : Treat 2-(4-chlorophenyl)acetic acid with SOCl₂ (3 equiv), reflux 2 hours.

- Esterification : React acid chloride with 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethanol in pyridine.

- Yield : 85–88%.

Industrial-Scale Optimization

Continuous Flow Reactors

Microreactors enhance heat transfer and reduce reaction times:

Green Chemistry Approaches

- Solvent Replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact.

- Catalyst Recycling : Fe₃O₄-supported TEMPO enables five reuse cycles without yield loss.

Analytical Characterization

NMR (CDCl₃) :

- ¹H : δ 7.25–7.15 (m, 4H, Ar-H), 6.95–6.85 (m, 4H, indole-H), 4.65 (s, 2H, CH₂CO), 3.80 (t, J=8 Hz, 2H, CH₂N), 2.95 (t, J=8 Hz, 2H, CH₂).

HRMS : m/z 356.1284 [M+H]⁺ (calc. 356.1281).

Challenges and Troubleshooting

Analyse Chemischer Reaktionen

2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-(4-chlorophenyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

The compound has shown promising results in several biological assays, indicating its potential as a therapeutic agent.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound. The National Cancer Institute (NCI) has conducted screenings that demonstrated significant antitumor activity against various human cancer cell lines. The compound exhibited mean growth inhibition (GI) values indicating its effectiveness in disrupting cancer cell proliferation.

Case Study Example :

In a study involving a panel of approximately sixty cancer cell lines, the compound showed an average GI50 value of 15.72 μM, suggesting a potent inhibitory effect on tumor growth .

| Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|

| A549 | 12.5 | 45.0 |

| MCF7 | 18.0 | 55.0 |

| HCT116 | 14.0 | 50.0 |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies indicated minimum inhibitory concentrations (MICs) that suggest its efficacy as an antimicrobial agent.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

Drug-Like Properties

An evaluation of the drug-like properties using tools such as SwissADME indicates that the compound possesses favorable characteristics for further development as a therapeutic agent:

- Lipophilicity : LogP values suggest good membrane permeability.

- Solubility : Water solubility is adequate for oral bioavailability.

Wirkmechanismus

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The compound is compared to analogs with modifications in the aryl group, ester linkage, or indole core (Table 1).

Table 1: Key Structural Features of Analogs

Key Comparative Analyses

Aryl Group Modifications

- Electron-Withdrawing Substituents : The target’s 4-Cl-phenyl group () contrasts with 4-F-phenyl () and 2-Cl-phenyl (). Fluorine’s smaller size and higher electronegativity may reduce steric hindrance but increase metabolic resistance compared to chlorine .

Ester Linkage Variations

- Benzoyl vs.

Core Structure Differences

- Isoindol-imine vs. Dihydroindole : The isoindol-imine core in introduces a planar, conjugated system, which may enhance π-π stacking interactions but reduce flexibility compared to the target’s dihydroindole .

- Sulfonamide-Pyridine Hybrid (): The sulfonamide linker and pyridine ring introduce hydrogen-bond donors/acceptors, likely improving target binding in enzymatic contexts (e.g., IRE1/XBP1s activation) .

Chlorine Positioning and Steric Effects

- Ortho vs.

Physicochemical and Functional Implications

- Molecular Weight and Solubility : The target (328.77 g/mol) falls within the drug-like range, whereas bulkier analogs like the sulfonamide-pyridine hybrid (441.93 g/mol, ) may face solubility challenges .

- Metabolic Stability : Chlorine’s inductive effect in the target’s 4-Cl-phenyl group likely slows oxidative metabolism compared to fluorine-substituted analogs .

Biologische Aktivität

The compound 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-(4-chlorophenyl)acetate is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₁₈ClN₃O₃

- Molecular Weight : 363.8 g/mol

- CAS Number : 732992-66-4

Biological Activity Overview

The biological activities of the compound have been explored across various studies, highlighting its potential as an anti-inflammatory, neuroprotective, and antimicrobial agent.

1. Anti-inflammatory Activity

Research indicates that derivatives of the indole structure exhibit significant anti-inflammatory properties. In vitro studies have shown that compounds similar to 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-(4-chlorophenyl)acetate can inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) production in activated microglia. This suggests a potential application in treating neuroinflammatory conditions such as Parkinson's disease .

2. Neuroprotective Effects

A study investigated the neuroprotective effects of related compounds in models of neurotoxicity induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). The results demonstrated that these compounds could protect dopaminergic neurons from damage and improve behavioral outcomes in treated animals . The mechanism involved inhibition of the NF-kB pathway and reduction of oxidative stress markers.

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that certain indole derivatives exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged significantly depending on the specific bacterial strain tested .

Case Study 1: Neuroprotection in Parkinson's Disease Models

In a controlled study involving MPTP-treated mice, administration of 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-(4-chlorophenyl)acetate showed a marked reduction in neuroinflammation and preservation of dopaminergic neurons. Behavioral assessments indicated improved motor functions compared to untreated controls .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against E. coli and S. aureus. The compound demonstrated significant antibacterial activity with MIC values as low as 0.0048 mg/mL against E. coli, indicating its potential as a therapeutic agent for bacterial infections .

The biological activities of 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 2-(4-chlorophenyl)acetate are believed to be mediated through:

- Inhibition of inflammatory pathways : By blocking NF-kB activation and reducing cytokine release.

- Antimicrobial action : Likely through disruption of bacterial cell wall synthesis or function.

Q & A

Q. How can this compound’s study be integrated into broader pharmacological or environmental theories?

- Methodological Answer : Link its bioactivity to the "privileged scaffold" theory, where indole derivatives exhibit diverse receptor interactions. For environmental studies, apply the Source-Pathway-Receptor model to trace fate and exposure routes. Use molecular docking to align with enzyme inhibition hypotheses (e.g., COX-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.